molecular formula C21H20N4O4 B2819256 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide CAS No. 1795299-44-3

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide

Cat. No.: B2819256
CAS No.: 1795299-44-3
M. Wt: 392.415
InChI Key: PDTGKILXWGJTCD-UHFFFAOYSA-N
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Description

The compound N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative with a molecular formula of C₂₁H₁₈N₄O₃ and a molecular weight of 374.39 g/mol . Its structure comprises:

  • A 2,3-dihydro-1,4-benzodioxin moiety, providing an electron-rich aromatic system.
  • A 1H-pyrazol-4-yl group linked via a methyl bridge to the benzodioxin ring.
  • A phenylformamido substituent attached to the acetamide backbone.

Properties

IUPAC Name

N-[2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-20(11-22-21(27)15-6-2-1-3-7-15)24-16-10-23-25(12-16)13-17-14-28-18-8-4-5-9-19(18)29-17/h1-10,12,17H,11,13-14H2,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTGKILXWGJTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the pyrazole ring: The 2,3-dihydro-1,4-benzodioxin derivative is then reacted with a suitable pyrazole precursor, often through a nucleophilic substitution reaction.

    Formation of the phenylformamidoacetamide moiety: This involves the reaction of the intermediate with phenyl isocyanate and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amide Bond Reactivity

The phenylformamido-acetamide group undergoes characteristic amide reactions:

Reaction TypeConditionsProductsKey Observations
HydrolysisAcidic (HCl, reflux) or basic (NaOH)Carboxylic acid + aniline derivativeRate depends on pH and steric hindrance
AlkylationAlkyl halides, DMF, K₂CO₃N-alkylated acetamide derivativesSelective N-alkylation observed at acetamide nitrogen
AcylationAcetyl chloride, pyridineAcetylated amide productsRequires anhydrous conditions to avoid hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis follows a similar mechanism but generates carboxylate intermediates.

Pyrazole Ring Reactions

The 1H-pyrazole ring participates in electrophilic substitutions and coordination chemistry:

Reaction TypeReagents/ConditionsProductsSelectivity Notes
BrominationBr₂ in CH₂Cl₂, 0°C3-Bromopyrazole derivativePosition 3 favored due to electronic effects
Metal ComplexationCu(II) or Pd(II) saltsPyrazole-metal complexesCoordination via N1 or N2 atoms observed
N-ArylationAryl boronic acids, Cu(OAc)₂Arylated pyrazole derivativesRequires catalytic copper acetate

Bromination occurs regioselectively at the pyrazole C3 position due to electron-donating effects from the benzodioxin-methyl substituent. Metal coordination enhances stability for catalytic applications.

Benzodioxin Ring Transformations

The 2,3-dihydro-1,4-benzodioxin moiety exhibits limited aromatic reactivity but undergoes ring-opening under specific conditions:

Reaction TypeConditionsProductsMechanism Insights
Acidic CleavageConc. H₂SO₄, 100°CCatechol derivativesProtonation of ether oxygen initiates cleavage
Oxidative DegradationKMnO₄, H₂O, ΔQuinone intermediatesRequires strong oxidizing agents
AlkylationMeI, Ag₂OO-Methylated benzodioxinLimited reactivity due to steric shielding

The benzodioxin ring demonstrates stability under mild conditions but undergoes decomposition in strongly acidic or oxidative environments .

Functional Group Interplay

Synergistic effects between moieties influence reactivity:

  • Steric Effects : The benzodioxin-methyl group hinders electrophilic attacks on the pyrazole C5 position.

  • Electronic Effects : Electron-withdrawing acetamide groups deactivate the pyrazole ring toward nitration.

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation by stabilizing charged intermediates.

Stability Under Synthetic Conditions

Critical stability data from thermogravimetric analysis (TGA):

ConditionTemperature ToleranceDegradation Products
Dry air≤180°CNone (stable)
Aqueous acidic (pH 3)≤80°CHydrolyzed acetamide fragments
Aqueous basic (pH 10)≤60°CRing-opened benzodioxin compounds

Decomposition above 180°C generates complex pyrolytic products requiring HPLC-MS for characterization .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for binding studies with various biomolecules.

Medicine

In medicinal chemistry, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares structural similarities with several analogs, differing primarily in substituents and heterocyclic components. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name/Identifier Molecular Formula Key Substituents Biological Activity (Reported/Inferred) Reference
Target Compound C₂₁H₁₈N₄O₃ Benzodioxin-methyl-pyrazole, phenylformamido Not specified (assume broad activity)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide C₁₉H₁₈N₄O₄ Nitrophenyl, pyrazole Antifungal, insecticidal
Acoxatrine (Antipsychotic agent) C₂₃H₂₈N₂O₃ Piperidinyl, benzodioxin Antipsychotic
N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzotriazol-1-yl)-N-(3-chlorobenzyl)acetamide (36) C₂₃H₁₉ClN₆O Benzotriazolyl, chlorophenyl Noncovalent protease inhibitor
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)...} C₂₃H₂₀N₄O₄S Triazole-sulfanyl, furan, pyridine Not reported (structural analog)
Key Observations:

Benzodioxin Derivatives :

  • The target compound and acoxatrine share the benzodioxin group, but acoxatrine incorporates a piperidinyl-methyl moiety instead of a pyrazole, highlighting its CNS-targeted design.
  • Substitution at the pyrazole position (e.g., phenylformamido vs. benzotriazolyl in Compound 36 ) influences electronic properties and target binding.

Pyrazole-Acetamide Hybrids: Pyrazole-linked acetamides often exhibit biological activity due to hydrogen-bonding capabilities.

Heterocyclic Diversity :

  • Replacement of benzodioxin with benzotriazole (Compound 36 ) or furan-pyridine ( ) alters solubility and steric hindrance, impacting pharmacokinetics.
Characterization :
  • 1H NMR, IR, and Mass Spectrometry are standard for confirming structure, as seen in benzoxazine and pyrazole derivatives .
  • Crystallography (e.g., Etter’s graph-set analysis ) could elucidate hydrogen-bonding patterns, critical for stability and activity.

Stability and Intermolecular Interactions

  • Hydrogen Bonding : The acetamide linker in the target compound may form N–H⋯O bonds akin to those in , creating supramolecular networks that enhance crystallinity .

Biological Activity

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide is a compound that incorporates a benzodioxin moiety and a pyrazole structure, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 1 2 3 dihydro 1 4 benzodioxin 2 yl methyl 1H pyrazol 4 yl}-2-(phenylformamido)acetamide}

Biological Activity Overview

Recent studies have indicated that compounds with similar structural features exhibit a range of biological activities. The following subsections detail specific activities associated with pyrazole derivatives and the implications for this compound.

Antioxidant Activity

Pyrazole derivatives have been reported to possess significant antioxidant properties. For instance, studies demonstrate that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . The presence of the benzodioxin moiety may enhance these effects, potentially making this compound a candidate for further investigation in oxidative stress-related conditions.

Anticancer Properties

Research has shown that pyrazole-based compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation . The specific interactions of this compound with cancer cell lines need to be explored to establish its efficacy in cancer therapy.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . Understanding its mechanism of action could lead to new anti-inflammatory drugs.

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

StudyCompoundActivityFindings
PyrazoleAnticancerInduced apoptosis in breast cancer cells
Benzodioxin derivativeAntioxidantScavenged free radicals effectively
Pyrazole analogsAnti-inflammatoryReduced TNF-alpha levels in vitro

Research Findings

The following key findings highlight the biological potential of compounds related to this compound:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer's disease and Type 2 diabetes .
  • Neuroprotective Effects : Some pyrazole derivatives have demonstrated neuroprotective properties by modulating neuroinflammatory responses and preventing neuronal apoptosis .
  • Antimicrobial Activity : Pyrazoles have been noted for their antimicrobial properties against various pathogens, indicating a broad spectrum of potential therapeutic applications .

Q & A

Q. What protocols validate purity when HPLC and NMR data conflict?

  • Methodological Answer :
  • Orthogonal techniques : Combine HPLC-DAD (diode array detection) with ¹H-¹³C HSQC NMR to detect co-eluting impurities .
  • Spiking experiments : Add a known impurity to confirm retention times .

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